2-Bromo-3-((tert-butoxycarbonyl)amino)benzoic acid
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Overview
Description
2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is an organic compound that belongs to the class of benzoic acids. It features a bromine atom and a tert-butoxycarbonyl (Boc) protected amino group attached to a benzoic acid core. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid typically involves the bromination of 3-amino benzoic acid followed by the protection of the amino group with a tert-butoxycarbonyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and di-tert-butyl dicarbonate (Boc2O) for the protection step. The reactions are usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent is commonly used.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate (K2CO3) are used in these reactions.
Major Products
Substitution Reactions: Products include azido, thiol, or alkoxy derivatives of the benzoic acid.
Deprotection Reactions: The major product is 2-bromo-3-amino benzoic acid.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules or as a building block in the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid depends on its specific applicationThe pathways involved may include nucleophilic substitution, deprotection, and coupling reactions, leading to the formation of new chemical entities with desired properties .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid
- 2-bromo-4-{[(tert-butoxy)carbonyl]amino}benzoic acid
- 3-bromo-2-{[(tert-butoxy)carbonyl]amino}benzoic acid
Uniqueness
2-bromo-3-{[(tert-butoxy)carbonyl]amino}benzoic acid is unique due to the specific positioning of the bromine atom and the Boc-protected amino group on the benzoic acid core. This unique structure allows for selective reactions and modifications that may not be possible with other similar compounds .
Properties
Molecular Formula |
C12H14BrNO4 |
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Molecular Weight |
316.15 g/mol |
IUPAC Name |
2-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
InChI |
InChI=1S/C12H14BrNO4/c1-12(2,3)18-11(17)14-8-6-4-5-7(9(8)13)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) |
InChI Key |
JBNCYRMKWGDZQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1Br)C(=O)O |
Origin of Product |
United States |
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